Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate

Medicinal Chemistry Physical Organic Chemistry Fluorine Chemistry

Sourcing regioisomerically pure trifluorophenyl butyrates for pharmaceutical R&D is often compromised by substitution with isomers (e.g., 2,4,5-pattern) that alter reactivity and purity profiles. Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate (CAS 898752-49-3) provides a guaranteed 3,4,5-substitution pattern, delivering consistent electronic properties (derived acid pKa 3.46 vs. 2.87 for the 2,4,5-isomer) critical for metabolic stability tuning. - Defined intermediate for sitagliptin impurity 121 synthesis and HPLC validation standards. - Dual ketone/ester handles enable orthogonal derivatization; lower boiling point (337.1°C) vs. free acid (384.1°C) simplifies purification.

Molecular Formula C12H11F3O3
Molecular Weight 260.21 g/mol
CAS No. 898752-49-3
Cat. No. B1343569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate
CAS898752-49-3
Molecular FormulaC12H11F3O3
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC(=C(C(=C1)F)F)F
InChIInChI=1S/C12H11F3O3/c1-2-18-11(17)4-3-10(16)7-5-8(13)12(15)9(14)6-7/h5-6H,2-4H2,1H3
InChIKeyDFHQXXBFZFLIPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate: Overview & Specifications


Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate (CAS 898752-49-3) is a fluorinated γ‑keto ester building block with the molecular formula C₁₂H₁₁F₃O₃ and a molecular weight of 260.21 g/mol . It features a 3,4,5‑trifluorophenyl moiety attached to a butyrate chain bearing both a ketone and an ethyl ester functionality. The compound is typically supplied as a solid with purity specifications ranging from 95% to 98% across commercial vendors . Its calculated boiling point is 337.1 °C at 760 mmHg, and it has a density of 1.281 g/cm³ . As a regioisomerically defined trifluorophenyl derivative, it serves as a versatile intermediate in organic synthesis, particularly in the preparation of fluorinated pharmaceutical candidates and advanced materials .

Workflow Fluorinated building block synthesis
Selection Regioisomeric control (3,4,5- vs 2,4,5-trifluorophenyl)
Use Context Purity-grade dependent; multi-gram to kilo scale supply

Non-Interchangeability with Closest Analogs


Generic substitution with regioisomeric trifluorophenyl butyrates or the corresponding carboxylic acid is not permissible due to quantifiable differences in electronic properties, physical behavior, and purity profiles. The 3,4,5‑trifluorophenyl substitution pattern imparts a distinct electronic environment: the derived benzoic acid exhibits a pKa of 3.46 [1], whereas the 2,4,5‑isomer (key sitagliptin intermediate) has a pKa of 2.87 [2], indicating a >0.5 log unit difference in acidity that directly affects reactivity in nucleophilic and electrophilic transformations. Furthermore, the ethyl ester form possesses a boiling point of 337.1 °C, substantially lower than the 384.1 °C of the corresponding free acid , enabling easier purification by distillation and altered solubility profiles. These non‑interchangeable properties mandate precise procurement decisions.

Factor
This Product
Analog / Substitute
Regioisomer
3,4,5-trifluorophenyl
2,4,5-isomer: distinct acidity profile may alter reactivity
Functional form
Ethyl ester
Free acid: higher boiling point complicates distillation-based purification

Quantitative Differentiation Evidence


Acidity Difference: 3,4,5- vs 2,4,5-Trifluorophenyl

The 3,4,5‑trifluorophenyl group imparts a measurably different electronic effect compared to the 2,4,5‑regioisomer, as quantified by the pKa of the corresponding benzoic acids. 3,4,5‑Trifluorobenzoic acid has a pKa of 3.46 (predicted) [1], whereas 2,4,5‑trifluorobenzoic acid has a pKa of 2.87 (predicted) [2]. This 0.59 unit difference reflects the stronger electron‑withdrawing character of the ortho‑fluorine in the 2,4,5‑isomer, which can alter reaction rates in nucleophilic aromatic substitutions and influence the stability of intermediates.

Acidity Difference
Predicted data
pKa 3.46 (3,4,5-) vs 2.87 (2,4,5-)
Electronic environment guides regioisomer selection
ΔpKa +0.59; calculated values, no experimental data
Medicinal Chemistry Physical Organic Chemistry Fluorine Chemistry

Boiling Point Advantage: Ester vs Acid in Purification

The ethyl ester form of 4-oxo-4-(3,4,5-trifluorophenyl)butyrate exhibits a significantly lower boiling point compared to its carboxylic acid counterpart. The ester boils at 337.1 °C at 760 mmHg , while the free acid boils at 384.1 °C under the same conditions . This 47 °C reduction facilitates purification by fractional distillation and reduces energy requirements during solvent removal.

Boiling Point
Calculated
337.1 °C (ester) vs 384.1 °C (acid)
Lower boiling point supports distillation-based purification
ΔT -47 °C; at 760 mmHg
Process Chemistry Purification Scale‑up

Purity Grade Comparison Across Commercial Sources

Commercial suppliers offer Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate at varying purity grades. Leyan provides a 98% purity specification , whereas other vendors list 95% (AKSci) , 97% (abcr, Fluorochem) , and 97% (Sigma‑Aldrich via Rieke Metals) . A 1‑3% absolute purity difference can be critical for applications requiring high‑fidelity analytical standards or when downstream reaction yields are sensitive to impurity levels.

Purity Grade
Commercial specs
95–98% (vendor-dependent)
Higher nominal purity may reduce additional purification
+1% to +3% absolute difference
Quality Control Procurement Analytical Chemistry

3,4,5-Trifluorophenyl as Sitagliptin Impurity Marker

The 3,4,5‑trifluorophenyl substructure is a recognized impurity motif in sitagliptin, a blockbuster DPP‑4 inhibitor. 2‑(3,4,5‑Trifluorophenyl)acetic acid (CAS 209991‑62‑8) is catalogued as Sitagliptin Impurity 121 and is used for analytical method development and validation [1]. While Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate is not itself a listed impurity, its 3,4,5‑trifluorophenyl core makes it a valuable synthetic precursor to impurity standards or a tool compound for investigating related substances.

Impurity Marker
Class-level inference
3,4,5-trifluorophenyl group present in sitagliptin impurity 121
Supports orthogonal impurity method development
Qualitative relevance; confirm with current monograph
Pharmaceutical Analysis Impurity Profiling Method Validation

High-Value Application Scenarios


Impurity Profiling & Analytical Method Development

The 3,4,5‑trifluorophenyl moiety is a key structural feature in sitagliptin impurity 121 [1]. Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate serves as a versatile starting material for synthesizing related impurity standards, enabling HPLC method validation and quality control of sitagliptin active pharmaceutical ingredient. Its regioisomeric purity and defined substitution pattern ensure that derived impurities accurately reflect potential process‑related contaminants.

Synthesis of Fluorinated Building Blocks

The ethyl ester and ketone functionalities provide two orthogonal handles for further derivatization. The 3,4,5‑trifluorophenyl group confers a distinct electronic profile (pKa 3.46 vs. 2.87 for the 2,4,5‑isomer) [2][3], enabling the design of analogs with tuned lipophilicity and metabolic stability. The compound is employed in the preparation of fluorinated heterocycles and as a precursor to amide, alcohol, and carboxylic acid derivatives.

Liquid Crystal & Advanced Polymer Intermediates

Trifluorophenyl‑substituted compounds are well‑documented in liquid crystal formulations; for example, 3,4,5‑trifluorophenyl‑containing bicyclohexyl derivatives are used in nematic liquid crystal media [4]. Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate offers a modular scaffold for introducing the 3,4,5‑trifluorophenyl motif into mesogenic cores, with the ethyl ester serving as a latent functional group for subsequent coupling reactions.

Ester-Protected Intermediate for Multi-Step Synthesis

The significantly lower boiling point of the ethyl ester (337.1 °C) compared to the free acid (384.1 °C) facilitates purification and handling in process development. The ester acts as a protecting group that can be selectively cleaved under mild conditions, allowing the ketone moiety to be manipulated independently. This orthogonal reactivity profile is particularly valuable in the synthesis of complex molecules where acid‑sensitive functionalities are present.

Application
Selection Property
Validation Focus
Impurity profiling & method development
Regioisomeric purity
HPLC method specificity for sitagliptin-related impurities
Fluorinated building block synthesis
Orthogonal functional handles (ketone & ester)
Derivatization efficiency and regioselective transformations
Liquid crystal intermediate
3,4,5-trifluorophenyl mesogenic motif
Mesophase behavior and thermal stability characterization
Multi-step synthesis intermediate
Ester protecting group strategy
Selective deprotection under mild conditions

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